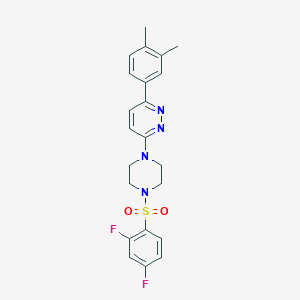

![molecular formula C10H11BrF4Si B2601675 [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane CAS No. 2059938-34-8](/img/structure/B2601675.png)

[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

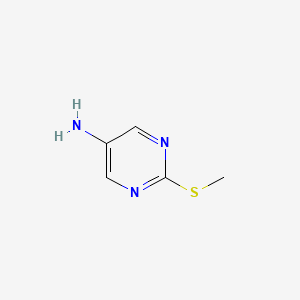

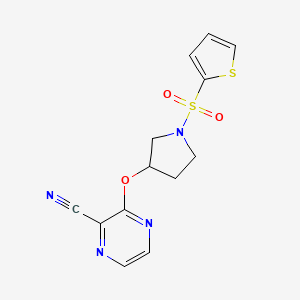

“[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane” is a chemical compound with the CAS Number: 2059938-34-8 . It has a molecular weight of 315.18 . The IUPAC name for this compound is (2-bromo-6-fluoro-3-(trifluoromethyl)phenyl)trimethylsilane . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 . This indicates that the compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, and a trimethylsilane group also attached to the phenyl ring .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Fluorine-Flanked Congested Sites

The study by Heiss, Leroux, and Schlosser (2005) explores the sec-butyllithium-mediated metalation of fluorophenyl trimethylsilane derivatives, including the compound closely related to "[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane". They found that the presence of fluorine atoms and bulky substituents affects the site-selectivity of metalation, illustrating the compound's utility in synthesizing congested fluorinated aromatic compounds with specific substitution patterns (Heiss, Leroux, & Schlosser, 2005).

Organometallic Fluorocarbon Chemistry

Taw and colleagues (2012) discuss the role of trifluoromethyltrimethylsilane, a reagent similar in reactivity to the compound , in organometallic chemistry. They demonstrate its effectiveness as a CF3 group-transfer reagent, offering new insights into the bonding and reactivity of fluorocarbon complexes. This research provides a foundation for the development of novel organometallic compounds with potential applications in catalysis and material science (Taw et al., 2012).

Novel C1 Building Blocks for Fluoro Olefin Synthesis

Shimizu, Hata, and Hiyama (2000) report on the synthesis of fluorinated olefins using fluoro(tributylstannyl)bis(trimethylsilyl)methane, showcasing the pivotal role of silicon-based reagents in the construction of fluoro-olefinic structures. Their work highlights the versatility of trimethylsilane derivatives in facilitating reactions that lead to compounds with significant utility in organic synthesis and material science (Shimizu, Hata, & Hiyama, 2000).

Fluoride Anion-initiated Bis-trifluoromethylation

Takahashi, Ano, and Chatani (2020) explore the reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane, leading to the formation of hexafluoroisopropanols. This study underlines the compound's role in introducing fluorinated functional groups into aromatic compounds, a crucial step in the synthesis of pharmaceuticals and agrochemicals (Takahashi, Ano, & Chatani, 2020).

Silicon-Based Reagents for Difluoromethylation

Krishnamoorthy and Prakash (2017) review the advancements in using silicon reagents for fluoroalkylation reactions, emphasizing the role of compounds like (trifluoromethyl)trimethylsilane in introducing fluorinated groups into organic molecules. Their research underscores the strategic importance of silicon-based reagents in medicinal chemistry for the development of fluorine-containing pharmaceuticals and agrochemicals (Krishnamoorthy & Prakash, 2017).

Eigenschaften

IUPAC Name |

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHHKFOQQMJKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

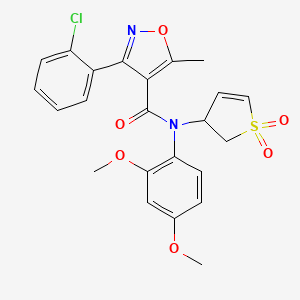

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

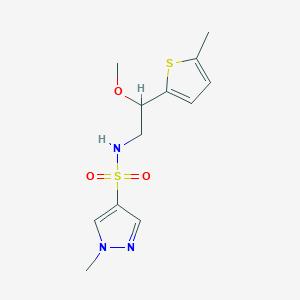

![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)

![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2601610.png)

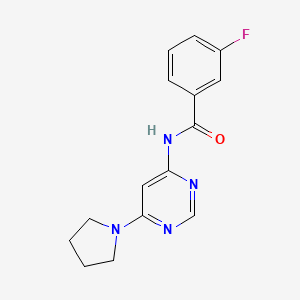

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2601611.png)

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)